molecular formula C21H16ClN3O2S B11967783 (2E)-5-benzyl-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one

(2E)-5-benzyl-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11967783
M. Wt: 409.9 g/mol
InChI Key: PNAGJOKXNXJARI-YDZHTSKRSA-N
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Description

5-(4-chlorophenyl)-2-furaldehyde [(2E)-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, a furan ring, and a thiazolidinone moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-furaldehyde [(2E)-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone typically involves multiple steps. One common method starts with the preparation of 5-(4-chlorophenyl)-2-furaldehyde, which is then reacted with [(2E)-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazine under controlled conditions. The reaction often requires a solvent such as ethanol and a catalyst to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2-furaldehyde [(2E)-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .

Scientific Research Applications

5-(4-chlorophenyl)-2-furaldehyde [(2E)-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action for 5-(4-chlorophenyl)-2-furaldehyde [(2E)-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-chlorophenyl)-2-furaldehyde [(2E)-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone apart is its combination of a furan ring with a thiazolidinone moiety, which provides unique chemical and biological properties.

Properties

Molecular Formula

C21H16ClN3O2S

Molecular Weight

409.9 g/mol

IUPAC Name

(2E)-5-benzyl-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H16ClN3O2S/c22-16-8-6-15(7-9-16)18-11-10-17(27-18)13-23-25-21-24-20(26)19(28-21)12-14-4-2-1-3-5-14/h1-11,13,19H,12H2,(H,24,25,26)/b23-13+

InChI Key

PNAGJOKXNXJARI-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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